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molecular formula C8H16O2 B8703297 1,1-Diethoxy-2-methylprop-1-ene CAS No. 166885-99-0

1,1-Diethoxy-2-methylprop-1-ene

Cat. No. B8703297
M. Wt: 144.21 g/mol
InChI Key: WWFUGKCPYBZQPD-UHFFFAOYSA-N
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Patent
US05380729

Procedure details

To a solution of the compound of preparation 41(b) (2.3 g, 0.02 mol) in THF (50 mL) was added potassium t-butoxide (2.3 g, 0.02 mol). The mixture was stirred at room temperature for 1 hour, then hexane (20 mL) was added. The mixture was filtered through celite, the filtrate was concentrated in vacuo, and the residue was distilled at 50 mmHg to afford 2.1 g of 1,1-diethoxy-2,2-dimethylethylene (Formula V: R3 =R4 =CH3 ; R5 =R6 =OC2H5).
[Compound]
Name
41(b)
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])[CH3:3].[K+].CCC[CH2:10][CH2:11][CH3:12].C1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH2:15]([O:16][C:17]([O:4][CH2:2][CH3:3])=[C:11]([CH3:10])[CH3:12])[CH3:14] |f:0.1|

Inputs

Step One
Name
41(b)
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 50 mmHg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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